1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Description
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a brominated aromatic substituent at position 1, methyl groups at positions 3 and 5 of the pyrazole ring, and a carbaldehyde group at position 3. Its synthesis likely involves Vilsmeier–Haack formylation, a method commonly used for introducing carbaldehyde groups to heterocycles . Despite its structural promise, commercial availability of this compound has been discontinued, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-6-11(4-5-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXTZZVRJDFRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)C=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclization
The pyrazole ring is constructed via cyclocondensation of 4-bromo-3-methylphenylhydrazine with acetylacetone (pentane-2,4-dione). This reaction proceeds under acidic conditions (e.g., acetic acid or HCl) at reflux temperatures (80–100°C), yielding 1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole as the intermediate.
Mechanistic Insights :
The reaction involves nucleophilic attack of the hydrazine’s amino group on the diketone’s carbonyl carbon, followed by dehydration and aromatization. Electron-donating methyl groups at the 3- and 5-positions stabilize the pyrazole ring, directing subsequent electrophilic substitutions to the 4-position.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Acid Catalyst | HCl (1 equiv) | 82 |
| Temperature (°C) | 90 | 85 |
| Reaction Time (h) | 6 | 80 |
Vilsmeier-Haack Formylation at the 4-Position
Reaction Conditions and Regioselectivity
The 4-carbaldehyde group is introduced via the Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electrophilic formylating agent targets the electron-rich 4-position of the pyrazole ring, facilitated by the directing effects of the 3,5-dimethyl substituents.
Procedure :
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The pyrazole intermediate (1 mmol) is dissolved in anhydrous DMF (5 mL).
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POCl₃ (1.2 equiv) is added dropwise at 0°C under argon.
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The mixture is heated to 90°C for 4–6 hours, quenched with ice-water, and neutralized with NaHCO₃.
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The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 4:1).
Yield and Purity :
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Typical Yield: 70–75%
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Purity (HPLC): >95%
Oxidation of 4-Hydroxymethylpyrazole
Oxidation of 4-(hydroxymethyl)-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic medium provides the aldehyde. However, this method suffers from lower yields (50–60%) due to overoxidation to carboxylic acids.
DMF-Dimethyl Acetal (DMF-DMA) Mediated Formylation
DMF-DMA reacts with the pyrazole at 120°C to form an enamine intermediate, which hydrolyzes to the aldehyde under acidic conditions. While milder than Vilsmeier-Haack, this method requires stringent moisture control.
Bromination Strategies for Aryl Functionalization
Pre-Synthesis Bromination of the Aryl Group
The 4-bromo-3-methylphenyl group is typically introduced at the hydrazine stage. 4-Bromo-3-methylaniline is diazotized and reduced to the corresponding hydrazine using SnCl₂/HCl, ensuring regioselective bromination prior to pyrazole formation.
Advantages :
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Avoids competing electrophilic substitution on the pyrazole ring.
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Higher purity due to fewer side reactions.
Post-Synthesis Bromination
Direct bromination of the N-arylpyrazole using N-bromosuccinimide (NBS) in CCl₄ is feasible but less efficient (yield: 40–50%). The electron-withdrawing pyrazole ring deactivates the aryl group, necessitating harsher conditions that risk core degradation.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >95% purity, with retention time = 8.2 min.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation + Vilsmeier-Haack | High regioselectivity, scalable | Requires anhydrous conditions | 70–75 |
| Oxidation of Alcohol | Mild conditions | Low yield, overoxidation risks | 50–60 |
| Post-Synthesis Bromination | Flexibility in timing | Low efficiency, side reactions | 40–50 |
Industrial-Scale Considerations
Solvent Recovery Systems
Ethanol and DMF are recycled via distillation, reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Corresponding substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-methylphenyl group can enhance binding affinity through hydrophobic interactions, while the carbaldehyde group can form covalent bonds with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives
Structural Features and Substituent Effects
Key structural variations among pyrazole-4-carbaldehyde derivatives lie in the substituents at positions 1 and 3/5 of the pyrazole ring. Below is a comparative analysis:
- Steric Effects : The tert-butyl group in creates significant steric hindrance, reducing accessibility for reactions compared to the bromo-methylphenyl group in the target compound.
Commercial and Stability Considerations
- The target compound’s discontinuation contrasts with the commercial availability of tert-butyl and phenyl analogs, suggesting stability issues or synthetic complexity.
Biological Activity
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1176631-90-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃BrN₂O
- Molecular Weight : 293.16 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromo and methyl phenyl group and an aldehyde functional group.
Biological Activities
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings regarding its pharmacological effects.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .
| Microbial Strain | Inhibition Concentration (µg/mL) | Standard Drug | Inhibition (%) |
|---|---|---|---|
| E. coli | 40 | Ampicillin | 85 |
| Staphylococcus aureus | 25 | Norfloxacin | 90 |
2. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. A study indicated that compounds related to this class effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may exhibit similar effects.
3. Anticancer Potential
Research has also pointed towards the anticancer potential of pyrazole derivatives. Certain compounds in this class have shown promise in inhibiting cancer cell proliferation in vitro. For example, derivatives were tested against various cancer cell lines and exhibited IC50 values indicating effective cytotoxicity .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. Results showed that specific derivatives had a marked inhibitory effect on COX-2 enzyme activity .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of pyrazole-based compounds. It was found that modifications on the phenyl ring significantly influenced the biological activity of the compounds. The presence of bromine at the para position was linked to enhanced antimicrobial and anti-inflammatory activities .
Q & A
Q. What established synthetic routes are available for 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer: The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazole precursor using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Key parameters include:
- Temperature control (reflux at 80–100°C).
- Solvent selection (e.g., acetonitrile or DMF for polar intermediates).
- Reaction time (monitored via TLC/HPLC to prevent over-reaction).
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. Yield optimization requires stoichiometric balancing of the brominated aryl precursor and aldehyde-forming reagents .
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral signatures should researchers prioritize?
- Methodological Answer:
- X-ray crystallography provides definitive confirmation of the pyrazole core and substituent positions (e.g., C–Br bond length ~1.89 Å) .
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and methyl groups on the pyrazole (δ 2.1–2.5 ppm) .
- FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹ and aromatic C–Br at ~600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-4-carbaldehyde derivatives across studies?
- Methodological Answer: Discrepancies often arise from structural nuances (e.g., bromine vs. fluorine substituents) or assay variability . Strategies include:
- Dose-response profiling across multiple cell lines to identify structure-activity relationships (SAR).
- Computational docking (e.g., AutoDock Vina) to compare binding affinities with targets like cyclooxygenase-2 (COX-2) or kinases .
- Meta-analysis of published IC₅₀ values, normalized to control conditions (e.g., cell viability assays using MTT) .
Q. What advanced strategies can elucidate the reaction mechanism of the Vilsmeier-Haack formylation in pyrazole derivatives?
- Methodological Answer:
- In-situ monitoring : Use Raman spectroscopy to track intermediate formation (e.g., iminium ion intermediates).
- Isotopic labeling (e.g., ¹⁸O-DMF) to trace oxygen incorporation into the aldehyde group.
- DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., POCl₃ activation of DMF) .
Q. How can crystallographic data be leveraged to predict physicochemical properties or reactivity of this compound?
- Methodological Answer:
- Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (e.g., C–H···O aldehyde contacts) influencing solubility .
- Thermogravimetric analysis (TGA) correlates crystal packing density with thermal stability (decomposition onset >200°C for methyl-substituted pyrazoles) .
Data Contradiction Analysis
Q. Why do similar pyrazole-4-carbaldehyde derivatives exhibit divergent antimicrobial activities in published studies?
- Methodological Answer: Variations in microbial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and compound solubility (logP ~2.5–3.0) significantly impact results. To reconcile
- Standardize MIC assays using CLSI guidelines with fixed DMSO concentrations (<1%).
- Cross-validate with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
Experimental Design
Q. What in vitro assays are recommended for preliminary evaluation of antitumor potential?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
